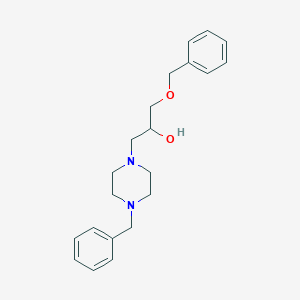
(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-fluoro-4-(trifluoromethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination using a chiral amine source to introduce the ethanamine moiety. Common reagents for this step include sodium triacetoxyborohydride and a chiral amine catalyst.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites. This can modulate the activity of the target protein, leading to desired biological effects.
類似化合物との比較
Similar Compounds
®-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine: The enantiomer of the compound with similar structural features but different stereochemistry.
2-fluoro-4-(trifluoromethyl)phenylboronic acid: A related compound with a boronic acid functional group.
2-fluoro-4-(trifluoromethyl)benzoic acid: A benzoic acid derivative with similar substituents.
Uniqueness
(S)-1-(2-fluoro-4-(trifluoromethyl)phenyl)ethanamine is unique due to its chiral nature and the presence of both fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound in research and industrial applications.
特性
分子式 |
C9H9F4N |
|---|---|
分子量 |
207.17 g/mol |
IUPAC名 |
(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c1-5(14)7-3-2-6(4-8(7)10)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
InChIキー |
XTBKFZDHIZYROB-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C1=C(C=C(C=C1)C(F)(F)F)F)N |
正規SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(2-Hydroxy-2-methylpropyl)-3-methylpyrazol-4-yl]boronic acid](/img/structure/B13983488.png)

![4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]oxy]-1H-benzimidazol-2-yl]aniline](/img/structure/B13983513.png)
![2-[(4-Methoxyphenyl)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B13983517.png)


![6-Chloro-N-[(4-fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13983526.png)
![7-Chloro-3-isopropyl-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13983529.png)


